![molecular formula C7H5Cl2NO4S B2538183 2,3-Dichloro-5-sulfamoylbenzoic acid CAS No. 869965-83-3](/img/structure/B2538183.png)
2,3-Dichloro-5-sulfamoylbenzoic acid
Overview
Description
“2,3-Dichloro-5-sulfamoylbenzoic acid” is a chlorinated sulfamoylbenzoic acid . It is a white to off-white crystalline powder .
Synthesis Analysis
The synthesis of “2,3-Dichloro-5-sulfamoylbenzoic acid” involves the use of 2,4-dichlorobenzoic acid as a starting material . The reaction progress is observed by TLC using ethyl acetate and hexane solvent system (2:1) .
Molecular Structure Analysis
The molecular formula of “2,3-Dichloro-5-sulfamoylbenzoic acid” is C7H5Cl2NO4S . Its molecular weight is 270.09 .
Chemical Reactions Analysis
“2,3-Dichloro-5-sulfamoylbenzoic acid” is known to participate in hydride transfer reactions . It shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Physical And Chemical Properties Analysis
“2,3-Dichloro-5-sulfamoylbenzoic acid” is a white to off-white crystalline powder . Its melting point is 230-232 °C (dec.) (lit.) .
Scientific Research Applications
1. Use in Determining Sulfhydryl Groups in Biological Materials
2,3-Dichloro-5-sulfamoylbenzoic acid has been implicated in research for determining sulfhydryl groups in biological materials. A study demonstrated its utility by synthesizing a water-soluble aromatic disulfide, which proved effective in this application, particularly in blood reactions (Ellman, 1959).
2. Role in Synthesis of Proton Transfer Compounds and Zn(II) Complexes
This chemical has been used in the synthesis of novel proton transfer compounds and mixed-ligand Zn(II) complexes. These compounds, derived from 2,3-Dichloro-5-sulfamoylbenzoic acid and other ligands, have shown potential inhibitory effects on human carbonic anhydrase isoenzymes, which could be significant for medical research (Yenikaya et al., 2010); (Yenikaya et al., 2011).
3. Application in Corrosion Inhibition Studies
The derivatives of 2,3-Dichloro-5-sulfamoylbenzoic acid have been tested as inhibitors for mild steel corrosion in acidic solutions. These studies have shown that these derivatives exhibit mixed-type inhibitory action and form an adherent film on metal surfaces, adhering to Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).
4. Involvement in Synthesis of Alkyl Esters with Potential Anticonvulsant Activity
The compound has been used in the synthesis of various alkyl esters, which have shown significant anticonvulsant activity. This demonstrates its potential in the development of new pharmacological agents (Hamor & Janfaza, 1963).
5. Role in Structural and Spectroscopic Studies
2,3-Dichloro-5-sulfamoylbenzoic acid has been utilized in studies focusing on structural and spectroscopic analysis. For instance, its derivatives have been analyzed for their reactivity, structural properties, and antibacterial activities using various spectroscopic techniques (Kavitha et al., 2020).
6. Utility in Coordination Polymers for Detection of Nitrobenzene
This acid has been used in the design and synthesis of luminescent coordination polymers. These polymers have demonstrated high sensitivity and selectivity in the detection of nitrobenzene, an important application in environmental monitoring (Liu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2,3-dichloro-5-sulfamoylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFKNFZNUVHONC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-sulfamoylbenzoic acid |
Synthesis routes and methods
Procedure details
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